molecular formula C14H15BrN2O3S B13359156 4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B13359156
M. Wt: 371.25 g/mol
InChI Key: VXXNPXNLZFFZRC-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that features a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 3-ethoxybenzenesulfonamide, followed by the introduction of the 6-methyl-2-pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-formyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide.

    Reduction: Formation of 4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenamine.

    Substitution: Formation of 4-azido-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide.

Scientific Research Applications

4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the bromine atom and ethoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methylpyridin-2-yl)benzenesulfonamide
  • 3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
  • 4-bromo-3-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

4-bromo-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the ethoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

4-bromo-3-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-13-9-11(7-8-12(13)15)21(18,19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

VXXNPXNLZFFZRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Br

Origin of Product

United States

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